3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol
Overview
Description
3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol is a chemical compound with the molecular formula C13H19FN2S It is characterized by the presence of a fluorine atom, a thiophenol group, and a piperazine ring substituted with an ethyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Piperazine Derivative: The synthesis begins with the preparation of 4-ethylpiperazine by reacting piperazine with ethyl bromide under basic conditions.
Introduction of the Fluorine Atom: The next step involves the introduction of the fluorine atom to the thiophenol ring. This can be achieved through electrophilic fluorination using reagents such as Selectfluor.
Coupling Reaction: The final step is the coupling of the fluorinated thiophenol with the 4-ethylpiperazine derivative. This is typically carried out using a coupling agent like N,N’-dicyclohexylcarbodiimide (DCC) in the presence of a catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production.
Chemical Reactions Analysis
Types of Reactions
3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol undergoes various chemical reactions, including:
Oxidation: The thiophenol group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the fluorine atom or to modify the piperazine ring.
Substitution: The fluorine atom can be substituted with other nucleophiles such as amines or thiols under appropriate conditions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Nucleophiles like amines, thiols, and alcohols.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: De-fluorinated derivatives, modified piperazine rings.
Substitution: Amino-substituted, thiol-substituted derivatives.
Scientific Research Applications
3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a biochemical probe due to its unique structure.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol involves its interaction with specific molecular targets. The fluorine atom and the piperazine ring play crucial roles in its binding affinity and selectivity. The compound may interact with enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-[(4-methylpiperazino)methyl]thiophenol
- 3-Fluoro-4-[(4-ethylpiperidino)methyl]thiophenol
- 3-Fluoro-4-[(4-ethylmorpholino)methyl]thiophenol
Uniqueness
3-Fluoro-4-[(4-ethylpiperazino)methyl]thiophenol is unique due to the specific combination of its functional groups. The presence of the fluorine atom enhances its chemical stability and reactivity, while the ethyl-substituted piperazine ring contributes to its biological activity. This combination makes it a valuable compound for various research applications.
Properties
IUPAC Name |
4-[(4-ethylpiperazin-1-yl)methyl]-3-fluorobenzenethiol | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2S/c1-2-15-5-7-16(8-6-15)10-11-3-4-12(17)9-13(11)14/h3-4,9,17H,2,5-8,10H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CQMWWYUFYHLYRG-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)CC2=C(C=C(C=C2)S)F | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501198380 | |
Record name | Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.37 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1443323-52-1 | |
Record name | Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1443323-52-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Benzenethiol, 4-[(4-ethyl-1-piperazinyl)methyl]-3-fluoro- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501198380 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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